molecular formula C8H12ClNOS B2880500 Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride CAS No. 2200-41-1

Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride

Cat. No.: B2880500
CAS No.: 2200-41-1
M. Wt: 205.7
InChI Key: LRPZFURIXZGTRZ-UHFFFAOYSA-N
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Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

Chemical Reactions Analysis

Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl(imino)phenyl-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or proteins, disrupting their normal function . The pathways involved may include oxidative stress pathways, apoptosis, and cell signaling pathways.

Comparison with Similar Compounds

Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl-imino-oxo-phenyl-λ6-sulfane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c1-2-11(9,10)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPZFURIXZGTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=N)(=O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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